

Spectroscopic Profile of 4,4-Dimethoxybutan-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4-Dimethoxybutan-2-ol**

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Note to the reader: The spectroscopic data presented in this document pertains to 4,4-Dimethoxybutan-2-one. Extensive database searches yielded substantial information for this ketone derivative, while specific data for **4,4-Dimethoxybutan-2-ol** was not readily available, suggesting a possible misnomer in the initial query. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the more commonly documented 4,4-Dimethoxybutan-2-one, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections provide a detailed summary of the available spectroscopic data for 4,4-Dimethoxybutan-2-one, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ^1H and ^{13}C NMR spectra for 4,4-Dimethoxybutan-2-one are documented in various databases, specific, detailed peak assignments with chemical shifts and coupling constants are not consistently published in readily accessible literature. The expected proton and carbon environments are outlined below.

^1H NMR (Proton NMR): The ^1H NMR spectrum of 4,4-Dimethoxybutan-2-one is expected to show distinct signals corresponding to the methyl protons of the acetyl group, the methylene protons adjacent to the carbonyl and acetal groups, the methine proton of the acetal, and the equivalent methoxy protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will exhibit signals for the carbonyl carbon, the acetal carbon, the methylene carbon, the acetyl methyl carbon, and the methoxy carbons. The carbonyl carbon signal is typically found in the downfield region of the spectrum (around 190-215 ppm)[1].

Infrared (IR) Spectroscopy

The infrared spectrum of 4,4-Dimethoxybutan-2-one displays characteristic absorption bands that are indicative of its functional groups. A notable feature is the strong carbonyl (C=O) stretch.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Reference
2943, 2834	C-H stretching (alkane)	[2]
1722	C=O stretching (ketone)	[2]
1367	C-H bending (methyl)	[2]
1124, 1086	C-O stretching (acetal)	[2]
544	-	[2]

Table 1: Characteristic Infrared Absorption Bands for 4,4-Dimethoxybutan-2-one.

Mass Spectrometry (MS)

Mass spectrometry data reveals the fragmentation pattern of 4,4-Dimethoxybutan-2-one upon ionization, which is crucial for structural elucidation. The data presented below was obtained via Electron Ionization (EI).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment	Reference
43	99.99	[CH ₃ CO] ⁺	[3]
75	45.99	[CH(OCH ₃) ₂] ⁺	[3]
15	13.54	[CH ₃] ⁺	[3]
47	11.47	[CH ₂ OCH ₃] ⁺	[3]
31	10.98	[OCH ₃] ⁺	[3]

Table 2: Key Mass Spectrometry Fragmentation Data for 4,4-Dimethoxybutan-2-one.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These are based on standard methodologies for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 4,4-Dimethoxybutan-2-one is dissolved in a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** The prepared sample is placed in an NMR tube and inserted into the spectrometer.
- **Data Acquisition:** For ¹H NMR, the spectrometer is set to the appropriate frequency for protons. For ¹³C NMR, the frequency is adjusted for carbon-13 nuclei. Standard pulse sequences are used to acquire the spectra.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

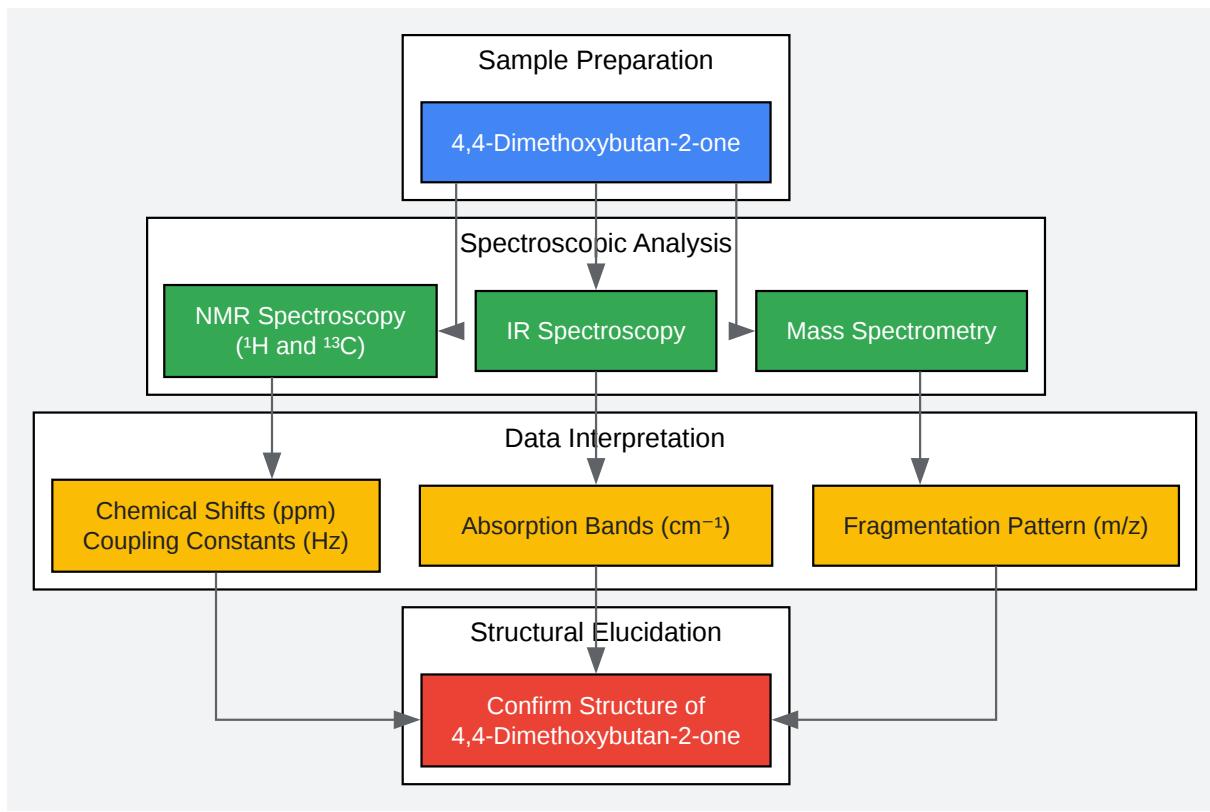
- Sample Preparation: For a liquid sample like 4,4-Dimethoxybutan-2-one, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: The sample is placed in the IR spectrometer.
- Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of light transmitted at different wavenumbers. A background spectrum is typically run first and subtracted from the sample spectrum.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which separates the sample from any impurities. The sample is then vaporized.^[4]
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing them to lose an electron and form positively charged ions (molecular ions).^{[4][5]} These ions can then fragment into smaller, characteristic ions.^[4]
- Mass Analysis: The ions are accelerated into a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio.^{[4][5]} Lighter ions are deflected more than heavier ones.
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.^[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 4,4-Dimethoxybutan-2-one.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4,4-Dimethoxybutan-2-one: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042899#4-4-dimethoxybutan-2-ol-spectroscopic-data-nmr-ir-ms]

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